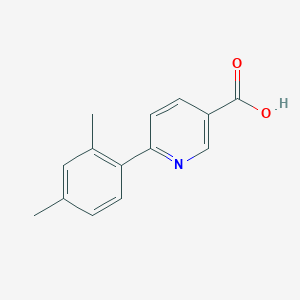

6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID

Descripción

Propiedades

IUPAC Name |

6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMMEYUIDYPJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680844 | |

| Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-81-6 | |

| Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,4 Dimethylphenyl Nicotinic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For 6-(2,4-dimethylphenyl)nicotinic acid, the analysis primarily focuses on the disconnection of the key carbon-carbon bond between the pyridine (B92270) and the phenyl rings, or the disconnection of the bonds forming the pyridine ring itself.

Two primary retrosynthetic disconnections are considered for this target molecule:

Disconnection 1: C-C Bond Formation at C6: The most common strategy involves disconnecting the bond between the C6 position of the nicotinic acid core and the 2,4-dimethylphenyl ring. This approach leads to two key synthons: a nicotinic acid derivative functionalized at the C6 position (acting as an electrophile or nucleophile) and a corresponding 2,4-dimethylphenyl metallic or boronic acid species. This strategy is the foundation for various cross-coupling reactions.

Disconnection 2: Pyridine Ring Formation: An alternative strategy involves building the nicotinic acid ring from acyclic precursors. In this scenario, the 2,4-dimethylphenyl group is already attached to one of the building blocks. This disconnection breaks the pyridine ring down into simpler components, often involving condensation reactions between carbonyl compounds and amines. wikipedia.org

Key Precursors and Synthetic Building Blocks

The choice of synthetic strategy dictates the necessary precursors.

For C-C Bond Formation Strategies:

Pyridine Core Precursors: A common starting material is a 6-halonicotinic acid ester (e.g., ethyl 6-chloronicotinate or methyl 6-bromonicotinate). The halogen at the C6 position serves as an excellent leaving group for cross-coupling reactions or nucleophilic substitution. Alternatively, nicotinic acid itself or its derivatives can be used for direct C-H activation/arylation.

Arylating Agents: The 2,4-dimethylphenyl moiety is typically introduced using organometallic reagents. Common choices include:

2,4-dimethylphenylboronic acid (for Suzuki-Miyaura coupling)

(2,4-dimethylphenyl)zinc halides (for Negishi coupling)

2,4-dimethylbenzene (for direct arylation)

For Cyclization/Condensation Strategies:

Precursors for this approach are more varied and depend on the specific cyclization reaction. They generally involve incorporating the 2,4-dimethylphenyl group into an acyclic backbone that can then be cyclized to form the pyridine ring. Examples include α,β-unsaturated carbonyl compounds reacting with enamines or other nitrogen-containing species. wikipedia.org

Carbon-Carbon Bond Formation Strategies at the C6 Position of the Nicotinic Acid Core

The formation of the C-C bond at the C6 position of the nicotinic acid ring is a cornerstone of many synthetic routes to 6-arylnicotinic acids.

Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura, Negishi, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction has become a dominant method for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. nih.gov It involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound. libretexts.org For the synthesis of 6-(2,4-dimethylphenyl)nicotinic acid, this would typically involve reacting a 6-halonicotinate with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

| Reaction Component | Example | Function |

| Pyridine Substrate | Ethyl 6-chloronicotinate | Electrophilic partner |

| Boron Reagent | 2,4-Dimethylphenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DME | Reaction medium |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org The synthesis would involve an organozinc reagent derived from 2,4-dimethylbromobenzene reacting with a 6-halonicotinate. While highly effective, the moisture sensitivity of organozinc reagents is a key consideration.

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed reaction of an aryl halide with an alkene. organic-chemistry.orgmdpi.com While less direct for this specific target, variations of the Heck reaction can be used to functionalize the pyridine ring, which could then be converted to the desired product. The intramolecular Heck reaction is particularly useful for synthesizing complex heterocyclic systems. nih.gov

Direct Arylation Approaches

Direct C-H arylation is an increasingly attractive strategy as it avoids the pre-functionalization of the pyridine ring, making the synthesis more atom-economical. chimia.ch This method involves the direct coupling of a C-H bond on the nicotinic acid core with an aryl halide. Palladium-catalyzed protocols have been developed for the direct arylation of nicotinic acid derivatives. nih.govnih.gov These reactions often require a directing group to achieve selectivity for the desired C-H bond.

Nucleophilic Aromatic Substitution with Activated Pyridines

Nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are electron-deficient. wikipedia.orgchemistrysteps.com The presence of electron-withdrawing groups, such as the carboxylic acid and the ring nitrogen in nicotinic acid, activates the pyridine ring towards nucleophilic attack. wikipedia.org A 6-halonicotinate can react with a potent nucleophile, such as an organolithium or Grignard reagent derived from 2,4-dimethylbenzene. However, these reactions can be limited by side reactions due to the high reactivity of the nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Cyclization and Condensation Pathways to Construct the Nicotinic Acid Ring with a Pre-existing Aryl Moiety

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself through cyclization or condensation reactions. wikipedia.org These methods build the heterocyclic core from simpler, acyclic precursors where the 2,4-dimethylphenyl group is already incorporated. For instance, a common approach is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. In this context, one of the precursors would contain the 2,4-dimethylphenyl moiety. Other methods include the Bönnemann cyclization, which involves the trimerization of a nitrile and two acetylene (B1199291) units. wikipedia.org These approaches offer a high degree of flexibility in introducing various substituents onto the final nicotinic acid ring.

Functional Group Interconversions and Derivatization

The structural backbone of 6-(2,4-dimethylphenyl)nicotinic acid offers two primary sites for chemical modification: the carboxylic acid moiety on the pyridine ring and the dimethylphenyl ring. These modifications allow for the generation of a diverse library of analogues with potentially unique properties.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target binding.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. google.comnih.govorganic-chemistry.org For more sensitive substrates, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.comsphinxsai.com The reaction of nicotinic acid with thionyl chloride to form the acyl chloride, followed by reaction with an alcohol, is another effective method for ester formation. wikipedia.org

Amide Formation: The synthesis of amides from 6-(2,4-dimethylphenyl)nicotinic acid can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with an appropriate amine. sphinxsai.comresearchgate.netresearchgate.net This two-step process is often high-yielding. Alternatively, direct condensation of the carboxylic acid and an amine can be facilitated by coupling agents like carbodiimides (e.g., DCC) or uronium salts (e.g., COMU), which proceed under mild conditions and are particularly useful for synthesizing complex molecules. google.comyoutube.com While direct thermal condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions. libretexts.org

Table 1: Illustrative Examples of Carboxylic Acid Derivatization This table presents hypothetical reaction conditions and yields for the derivatization of 6-(2,4-dimethylphenyl)nicotinic acid based on general literature procedures.

| Derivative | Reagents and Conditions | Hypothetical Yield (%) |

| Methyl 6-(2,4-dimethylphenyl)nicotinate | CH3OH, H2SO4 (cat.), reflux | 85-95 |

| N-Benzyl-6-(2,4-dimethylphenyl)nicotinamide | 1. SOCl2, reflux2. Benzylamine, Et3N, CH2Cl2, 0 °C to rt | 80-90 |

| 6-(2,4-dimethylphenyl)nicotinamide | DCC, HOBt, NH3(aq), DMF, rt | 75-85 |

Introduction of Additional Substituents on the Phenyl Ring

The 2,4-dimethylphenyl ring of the target molecule can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing methyl and the pyridinyl substituents play a crucial role in determining the position of the incoming electrophile. thestudentroom.co.ukwikipedia.org The two methyl groups are ortho, para-directing and activating, while the pyridinyl group is generally deactivating. chemanager-online.comresearchgate.netnih.govacs.orgcsus.edu Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl groups, which are not sterically hindered.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the phenyl ring can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.orgchemguide.co.ukyoutube.com The most probable position for substitution would be at the 5-position of the 2,4-dimethylphenyl ring, which is ortho to the 4-methyl group and para to the 2-methyl group.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. thestudentroom.co.ukdoubtnut.comyoutube.com Similar to halogenation, the nitro group is expected to be directed to the 5-position of the dimethylphenyl ring due to the directing effects of the two methyl groups.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring This table illustrates the predicted major products for electrophilic substitution reactions on 6-(2,4-dimethylphenyl)nicotinic acid.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br2, FeBr3 | 6-(5-Bromo-2,4-dimethylphenyl)nicotinic acid |

| Nitration | HNO3, H2SO4 | 6-(2,4-Dimethyl-5-nitrophenyl)nicotinic acid |

Green Chemistry Principles in 6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key considerations include the use of safer solvents, the development of catalytic and solvent-free reactions, and the maximization of atom economy. nih.govwikipedia.orggreenchemistry-toolkit.orgacs.orggoogle.comresearchgate.net

Solvent-Free Reaction Conditions

A primary strategy in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of bi-aryl compounds like 6-(2,4-dimethylphenyl)nicotinic acid via Suzuki-Miyaura coupling, solvent-free conditions have been explored. These reactions can be carried out by grinding the solid reactants together, sometimes with a liquid additive to facilitate mixing, or by heating the neat reaction mixture. Microwave-assisted solvent-free synthesis has also emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields. acs.org

Catalyst-Free or Organocatalytic Approaches

While palladium catalysts are highly effective for Suzuki-Miyaura couplings, the development of catalyst-free or metal-free organocatalytic methods is a significant goal in green chemistry to avoid issues of metal contamination and cost. rice.eduacs.org Recent research has explored the use of organocatalysts, such as specific 2,2'-diiodobiphenyls, for oxidative cross-biaryl-coupling reactions. nih.gov These methods, however, are still in development and may not yet be generally applicable to the synthesis of all bi-aryl compounds.

Atom Economy and Reaction Efficiency Analysis

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. csus.eduresearchgate.netyoutube.comlibretexts.org For the synthesis of 6-(2,4-dimethylphenyl)nicotinic acid via a Suzuki-Miyaura coupling of 6-chloronicotinic acid and 2,4-dimethylphenylboronic acid, the atom economy can be calculated.

The balanced equation for this hypothetical reaction would be: C6H4ClNO2 + C8H11BO2 + Base → C14H13NO2 + Base·HCl + B(OH)3

The atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

In this case, a significant portion of the mass from the base and the boronic acid's hydroxyl groups ends up as byproducts, which lowers the atom economy.

Reaction Efficiency: Beyond atom economy, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more holistic view of the "greenness" of a process by considering all waste generated, including solvents and reagents from workup and purification. chemanager-online.comnih.govtudelft.nl A lower E-Factor (kg waste / kg product) indicates a greener process. For pharmaceutical syntheses, E-factors can often be high due to multi-step processes and stringent purity requirements. tudelft.nl Designing more efficient, shorter synthetic routes and minimizing solvent usage are crucial for improving these metrics.

Advanced Spectroscopic and Crystallographic Characterization of 6 2,4 Dimethylphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(2,4-dimethylphenyl)nicotinic acid, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the dimethylphenyl ring, the two methyl groups, and the acidic proton of the carboxyl group. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position.

Pyridine Ring Protons: The three protons on the nicotinic acid ring would appear in the aromatic region, typically downfield due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. Their splitting patterns would reveal their coupling relationships.

Dimethylphenyl Ring Protons: The three protons on the 2,4-dimethylphenyl ring would also appear in the aromatic region, with their specific shifts influenced by the positions of the methyl groups.

Methyl Protons: Two distinct singlets would be expected for the two methyl groups at the 2- and 4-positions of the phenyl ring.

Carboxylic Acid Proton: A broad singlet, often far downfield, would correspond to the acidic proton, which may be exchangeable with deuterium (B1214612) in solvents like D₂O.

Table 3.1.1: Representative ¹H NMR Data for Nicotinic Acid (Note: This data is for the parent compound and serves as a comparative example.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H2 | 9.15 | d | 1.5 |

| H6 | 8.83 | dd | 5.0, 1.5 |

| H4 | 8.30 | dt | 8.0, 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals would be expected for the carbons of the pyridine ring, the dimethylphenyl ring, the two methyl groups, and the carboxyl carbon.

Carboxyl Carbon: This signal typically appears in the 165-185 ppm range.

Aromatic Carbons: The carbons of both aromatic rings would appear between approximately 120-160 ppm. The carbons attached to the nitrogen or the other ring system would have distinct chemical shifts.

Methyl Carbons: The two methyl carbons would appear upfield, typically in the 15-25 ppm range.

Table 3.1.2: Representative ¹³C NMR Data for Nicotinic Acid (in DMSO-d₆) (Note: This data is for the parent compound and serves as a comparative example.) chemicalbook.com

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C3 | 166.23 |

| C2 | 153.18 |

| C6 | 150.21 |

| C4 | 136.90 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

2D NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the pyridine ring and within the dimethylphenyl ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the protons on the pyridine ring to the carbons of the phenyl ring across the C-C bond that joins them, and for identifying quaternary (non-protonated) carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is excellent for identifying functional groups.

O-H Stretch: A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H bond in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations from both the pyridine and phenyl rings. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 6-(2,4-dimethylphenyl)nicotinic acid (C₁₄H₁₃NO₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum would also offer structural clues, such as the loss of the carboxyl group (-COOH) or cleavage at the bond connecting the two aromatic rings. For example, in LC-MS/MS analysis of nicotinic acid, the transition of m/z 122.0 → 78.0 is often monitored. nih.gov

Computational and Theoretical Investigations of 6 2,4 Dimethylphenyl Nicotinic Acid

Quantum Chemical Calculations

No published data is available for the quantum chemical calculations of 6-(2,4-dimethylphenyl)nicotinic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

There are no specific DFT studies on 6-(2,4-dimethylphenyl)nicotinic acid in the public domain.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The HOMO-LUMO energy gap and molecular orbital analysis for this specific compound have not been reported in available literature.

Electrostatic Potential Surface (MEP) Mapping

MEP mapping data for 6-(2,4-dimethylphenyl)nicotinic acid is not available in published research.

Non-Linear Optical (NLO) Properties Prediction

There are no predictive studies on the NLO properties of 6-(2,4-dimethylphenyl)nicotinic acid.

Conformational Analysis and Potential Energy Surface Mapping

No conformational analysis or potential energy surface mapping has been published for this compound.

Rotational Barriers of the 2,4-Dimethylphenyl Moiety

The rotational barriers of the 2,4-dimethylphenyl group in 6-(2,4-dimethylphenyl)nicotinic acid have not been computationally investigated in any available study.

Global and Local Energy Minima Identification

The identification of global and local energy minima is crucial for understanding the conformational preferences of 6-(2,4-dimethylphenyl)nicotinic acid. This process typically involves a systematic or stochastic search of the molecule's potential energy surface. The primary rotational degrees of freedom would be the dihedral angles associated with the bond connecting the phenyl and pyridine (B92270) rings, and the bond connecting the carboxylic acid group to the pyridine ring.

Computational methods, particularly Density Functional Theory (DFT), would be employed to calculate the single-point energies of various conformers. jocpr.com A common approach involves:

Initial Conformational Search: Using molecular mechanics force fields to rapidly generate a large number of possible conformations.

Geometry Optimization: Each of these initial structures would then be optimized using a quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), to find the nearest local energy minimum. jocpr.comjocpr.com

Frequency Calculations: To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).

The relative energies of all identified minima would be compared to determine the global minimum, which represents the most stable conformation of the molecule in the gas phase.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time, providing insights into its flexibility and interactions with its environment.

To understand how the molecule behaves in a solution, MD simulations would be performed by placing the 6-(2,4-dimethylphenyl)nicotinic acid molecule in a simulation box filled with explicit solvent molecules (e.g., water). mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is calculated. mdpi.com

Analysis of this trajectory would reveal:

Conformational Fluctuations: How key dihedral angles change over time, showing which conformations are readily accessible at a given temperature.

Solvent Accessibility: The solvent accessible surface area (SASA) can be calculated to understand which parts of the molecule are exposed to the solvent. mdpi.com

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and solvent molecules.

If 6-(2,4-dimethylphenyl)nicotinic acid were being studied as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations would be a key tool to investigate the stability of the ligand-protein complex. mdpi.comnih.gov After an initial docking pose is predicted, an MD simulation of the complex is run. mdpi.com This analysis provides critical information for structure-activity relationship (SAR) studies by revealing:

The stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. nih.gov

The root-mean-square deviation (RMSD) of the ligand within the binding site, indicating its binding stability. mdpi.com

The specific amino acid residues that are crucial for maintaining a stable binding mode. nih.gov

Intermolecular Interaction Analysis

To analyze the non-covalent interactions that govern how molecules of 6-(2,4-dimethylphenyl)nicotinic acid would interact with each other in a condensed phase (e.g., a crystal), techniques like Hirshfeld surface analysis are used. nih.govnih.gov This analysis is performed on a known crystal structure.

Theoretical Studies of Reaction Pathways and Transition States in Synthetic Processes

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions. For the synthesis of 6-(2,4-dimethylphenyl)nicotinic acid, which could potentially be formed via a Suzuki coupling reaction, computational studies would focus on:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants, intermediates, products, and transition states.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier, which is related to the reaction rate.

By mapping the entire energy profile, researchers can understand the reaction mechanism in detail, identify the rate-determining step, and potentially devise strategies to improve reaction conditions or yield.

Structure Activity Relationship Sar Studies for 6 2,4 Dimethylphenyl Nicotinic Acid Derivatives

Design Principles for Investigating the Role of the 2,4-Dimethylphenyl Group

The primary design considerations include:

Steric Influence : The methyl groups at the 2- and 4-positions of the phenyl ring introduce steric bulk, which can influence the molecule's conformation and its ability to fit into a biological target's binding site. The ortho-methyl group, in particular, can induce a twist in the phenyl ring relative to the nicotinic acid core, which may be crucial for optimal binding.

Electronic Effects : Methyl groups are weakly electron-donating through an inductive effect. This can modulate the electron density of the phenyl ring and, consequently, its interaction with the biological target.

Lipophilicity : The addition of methyl groups increases the lipophilicity of the phenyl ring, which can affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets in a receptor.

To investigate these factors, a systematic approach to the design of analogs is employed. This involves the synthesis of a series of compounds where the 2,4-dimethylphenyl group is modified in a controlled manner to probe the importance of each property.

Systematic Structural Modifications and Their Impact on Molecular Recognition

Systematic structural modifications are the cornerstone of SAR studies. By making incremental changes to the structure of 6-(2,4-dimethylphenyl)nicotinic acid, it is possible to map the chemical space around the molecule and identify the structural requirements for biological activity.

To understand the influence of the size and nature of the alkyl substituents on the phenyl ring, a series of analogs can be synthesized where the methyl groups are replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, isopropyl, tert-butyl). The biological activity of these analogs provides insights into the steric tolerance of the binding site.

Table 1: Impact of Alkyl Substituent Variation on a Phenyl Ring in a Model Nicotinic Stimulant System Note: This data is based on a model system and is illustrative of the principles of SAR.

| Substituent | Relative Activity | Inferred SAR |

|---|---|---|

| -H (Phenyl) | Baseline | Reference compound |

| 4-Methyl (p-tolyl) | Slightly Decreased | Para-position is sensitive to substitution. |

| 3-Methyl (m-tolyl) | Decreased | Meta-position is also sensitive to substitution. |

| 2-Methyl (o-tolyl) | Maintained or Slightly Increased | Ortho-position may be important for maintaining a favorable conformation. |

| 4-Ethyl | Significantly Decreased | Larger alkyl groups at the para-position are not well-tolerated. |

The specific placement of the two methyl groups on the phenyl ring is a critical determinant of biological activity. To investigate this, a series of dimethylphenyl isomers are synthesized and evaluated. This includes the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenyl analogs.

Studies on xylyl analogues of nicotinic stimulants have demonstrated the profound effect of the positional isomerism of dimethyl substitution. nih.gov For example, the presence of two ortho-methyl groups (2,6-dimethyl) can drastically reduce or abolish nicotinic activity, likely due to significant steric hindrance that prevents the molecule from adopting the required conformation for receptor binding. nih.gov In contrast, other isomers may retain or have moderately reduced activity.

Table 2: Effect of Positional Isomerism of Dimethyl Substitution on Nicotinic Activity in a Model System Note: This data is based on a model system and is illustrative of the principles of SAR.

| Isomer | Relative Nicotinic Activity | Inferred SAR |

|---|---|---|

| 2,4-Dimethyl | Active | The 2,4-substitution pattern is compatible with activity. |

| 2,6-Dimethyl | Greatly Reduced/Abolished | Significant steric hindrance from two ortho-methyl groups is detrimental to activity. nih.gov |

| 3,5-Dimethyl | Reduced | Substitution at both meta-positions reduces activity. nih.gov |

| 3,4-Dimethyl | Reduced | The 3,4-substitution pattern is less favorable than 2,4. |

| 2,3-Dimethyl | Reduced | Adjacent methyl groups may introduce unfavorable steric interactions. |

| 2,5-Dimethyl | Reduced | This substitution pattern is also less optimal. |

The carboxylic acid group of the nicotinic acid moiety is a key functional group that can participate in important interactions with a biological target, such as hydrogen bonding or ionic interactions. Modifications to this group are a crucial aspect of SAR studies. Common modifications include esterification, amidation, and replacement with bioisosteres.

Bioisosteres are functional groups that have similar physicochemical properties to the original group and can be used to probe the electronic and steric requirements of the binding site. drughunter.comnih.gov They can also be used to improve the pharmacokinetic properties of a molecule.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Modification | Example | Rationale for Modification |

|---|---|---|

| Esterification | -COOCH3 (Methyl ester) | Reduces acidity, increases lipophilicity, and can act as a prodrug. |

| Amidation | -CONH2 (Primary amide) | Maintains hydrogen bonding capability but is less acidic than the carboxylic acid. |

| Bioisosteric Replacement | Tetrazole | An acidic heterocycle that can mimic the charge and hydrogen bonding of a carboxylic acid. drughunter.com |

| Acylsulfonamide | Maintains acidic character and can form similar interactions. nih.gov |

The impact of these modifications is highly dependent on the specific biological target. In many cases, the free carboxylic acid is essential for activity, and its modification leads to a significant loss of potency. However, in some instances, bioisosteric replacement can lead to compounds with improved properties. nih.gov

Mechanistic Biological Investigations of 6 2,4 Dimethylphenyl Nicotinic Acid in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Mechanism of Action

The potential for 6-(2,4-dimethylphenyl)nicotinic acid to act as an enzyme inhibitor is an area of significant research interest, given the known activities of other nicotinic acid derivatives.

Studies on Specific Enzymes (e.g., α-Amylase, α-Glucosidase, Cyclooxygenases)

Currently, there is a lack of specific studies detailing the inhibitory effects of 6-(2,4-dimethylphenyl)nicotinic acid on key enzymes such as α-amylase, α-glucosidase, and cyclooxygenases. Research on analogous nicotinic acid derivatives has shown inhibitory potential against these enzymes, suggesting that 6-(2,4-dimethylphenyl)nicotinic acid may also exhibit similar properties. Future investigations would be necessary to determine its specific IC50 values and the nature of its inhibitory action (competitive, non-competitive, or uncompetitive) against these and other enzymes.

Identification of Binding Sites and Allosteric Modulation

The identification of specific binding sites and any allosteric modulatory effects of 6-(2,4-dimethylphenyl)nicotinic acid on target enzymes remains an area for future research. Molecular docking and crystallographic studies would be instrumental in visualizing the interaction between the compound and enzyme active or allosteric sites, providing insights into the structural basis of its potential inhibitory activity.

Receptor Binding Assays and Ligand-Receptor Interactions

The structural similarity of 6-(2,4-dimethylphenyl)nicotinic acid to nicotinic acid suggests potential interactions with various receptor systems.

Molecular Level Interactions with Nicotinic Acetylcholine (B1216132) Receptors

While it is postulated that 6-(2,4-dimethylphenyl)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs) due to its core structure, specific binding assays to confirm this are not yet available in the literature. smolecule.com Future studies would involve radioligand binding assays to determine its affinity for different nAChR subtypes and electrophysiological recordings to characterize its functional effects as an agonist, antagonist, or modulator.

Other Relevant Receptor System Studies

Beyond nAChRs, the broader receptor pharmacology of 6-(2,4-dimethylphenyl)nicotinic acid is uncharacterized. Investigations into its activity at other receptor systems, such as G-protein coupled receptors that are known to be modulated by nicotinic acid, would be a valuable avenue for future research to understand its full pharmacological profile.

Molecular Basis of Antimicrobial Activity (In Vitro)

The potential antimicrobial properties of 6-(2,4-dimethylphenyl)nicotinic acid have not been specifically reported. While some derivatives of nicotinic acid have demonstrated antimicrobial effects, dedicated studies are required to ascertain if 6-(2,4-dimethylphenyl)nicotinic acid possesses similar activity. Such studies would typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi, followed by mechanistic studies to understand how it may interfere with microbial growth, such as by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Target Identification in Pathogenic Microorganisms

Identifying the molecular targets of a novel compound within pathogenic microorganisms is a critical step in understanding its antimicrobial potential. A common initial approach involves screening the compound against a panel of diverse microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Should the compound exhibit antimicrobial activity, further studies would aim to pinpoint the specific cellular machinery it disrupts.

One strategy involves searching for similarities between the compound and known inhibitors of essential bacterial pathways. For instance, if the compound shares structural features with known inhibitors of enzymes in pathways like peptidoglycan synthesis, it would be a logical starting point for investigation. nih.gov The lipopolysaccharide (LPS) pathway, crucial for the outer membrane integrity of Gram-negative bacteria, presents another key target for novel antibiotics. nih.gov

Membrane Permeability and Efflux Pump Modulation

The ability of a compound to be effective against bacteria, particularly Gram-negative strains, is often dependent on its capacity to cross the bacterial cell membranes and evade efflux pumps, which actively expel foreign substances. nih.gov

To assess membrane permeability, researchers employ techniques that measure the integrity and permeability of both the inner and outer bacterial membranes. nih.gov For example, the uptake of fluorescent probes like 1-N-phenylnaphthylamine (NPN) can indicate disruptions in the outer membrane. nih.gov Similarly, assays can determine if the compound compromises the integrity of the inner membrane. nih.gov

Efflux pumps are a major mechanism of antibiotic resistance. nih.gov To determine if a compound is a substrate for or an inhibitor of these pumps, fluorometric assays using known efflux pump substrates like ethidium (B1194527) bromide are often used. A decrease in the efflux of the fluorescent substrate in the presence of the test compound would suggest it modulates efflux pump activity. nih.gov

Investigation of Antioxidant Mechanisms (In Vitro)

The potential of a compound to act as an antioxidant is frequently evaluated through a series of in vitro assays that measure its ability to neutralize free radicals and interact with metal ions that can promote oxidative stress.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are a primary method for determining antioxidant activity. mdpi.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most common. mdpi.comnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govugm.ac.id The ABTS assay works on a similar principle, where the antioxidant neutralizes the ABTS radical cation. ugm.ac.id The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.gov

Table 1: Illustrative Data Table for DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| 6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID | Data Not Available | Data Not Available | Data Not Available |

| Ascorbic Acid (Standard) | Data Not Available | Data Not Available | Data Not Available |

Table 2: Illustrative Data Table for ABTS Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| 6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID | Data Not Available | Data Not Available | Data Not Available |

| Trolox (Standard) | Data Not Available | Data Not Available | Data Not Available |

Metal Chelation Studies

The ability of a compound to bind to transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. By chelating these metals, a compound can prevent them from participating in reactions that generate harmful reactive oxygen species. nih.gov Metal chelation assays typically involve measuring the change in absorbance of a metal-indicator complex upon the addition of the test compound. A change in color indicates that the compound has successfully chelated the metal ion.

Table 3: Illustrative Data Table for Ferrous Ion (Fe²⁺) Chelating Activity

| Compound | Concentration (µg/mL) | % Chelating Effect | IC50 (µg/mL) |

| 6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID | Data Not Available | Data Not Available | Data Not Available |

| EDTA (Standard) | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Intracellular Signaling Pathway Modulation (In Vitro, Mechanistic)

To understand how a compound affects cellular behavior, it is essential to investigate its impact on intracellular signaling pathways. These pathways are complex networks that control various cellular processes. Techniques such as Western blotting can be used to measure changes in the levels and activation states of key proteins within a signaling cascade after treating cells with the compound. For example, researchers might examine pathways involved in inflammation, cell proliferation, or apoptosis to determine the compound's mechanism of action at a molecular level.

High-Throughput Screening Approaches for Novel Molecular Targets

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. uclahealth.orgnih.gov This approach can be invaluable for identifying novel molecular targets for a compound of interest. uclahealth.org Cell-based assays are often used in HTS, where changes in cellular phenotypes, such as cell death or the expression of a reporter gene, can indicate a compound's activity. nih.gov For instance, a library of genetically modified cells, each lacking a specific gene, could be screened to see which mutation confers resistance to the compound, thereby identifying its potential target. uclahealth.org

Advanced Research Applications and Future Directions for 6 2,4 Dimethylphenyl Nicotinic Acid

Utilization as a Chemical Probe for Biological Pathway Elucidation

The specific structural characteristics of 6-(2,4-dimethylphenyl)nicotinic acid make it a candidate for development as a chemical probe. Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study and elucidate complex biological pathways. While research into the direct application of 6-(2,4-dimethylphenyl)nicotinic acid as a chemical probe is still in its nascent stages, the broader family of nicotinic acid derivatives has been instrumental in understanding various physiological processes.

Nicotinic acid itself is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to cellular metabolism. nih.gov The degradation pathways of nicotinic acid have been studied in various organisms, revealing intricate enzymatic steps. researchgate.netnih.gov By modifying the core structure of nicotinic acid, as seen in 6-(2,4-dimethylphenyl)nicotinic acid, medicinal chemists can aim to create molecules with altered selectivity and potency for specific enzymes or receptors involved in these or other pathways. The introduction of the 2,4-dimethylphenyl group can influence the compound's steric and electronic properties, potentially leading to interactions with novel biological targets.

Development as a Scaffold for Novel Chemical Entities in Mechanistic Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds. nih.gov The 6-(2,4-dimethylphenyl)nicotinic acid structure represents a promising scaffold for the generation of novel chemical entities. Its bifunctional nature, possessing both a carboxylic acid group and a substituted pyridine (B92270) ring, allows for diverse chemical modifications.

Applications in Materials Science

The unique molecular architecture of 6-(2,4-dimethylphenyl)nicotinic acid also suggests potential applications in the field of materials science, particularly in the development of advanced organic materials.

Integration into Organic Electronic Devices

Organic compounds with extended π-conjugated systems are of significant interest for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While there is no direct research available on the integration of 6-(2,4-dimethylphenyl)nicotinic acid into such devices, its aromatic and heterocyclic components are features commonly found in materials used for these applications. The pyridine and phenyl rings contribute to the electronic properties of the molecule, and the carboxylic acid group provides a handle for further functionalization or for anchoring the molecule to surfaces. Future research could explore the synthesis of oligomers or polymers incorporating the 6-(2,4-dimethylphenyl)nicotinic acid motif to evaluate their photophysical and electronic properties for potential use as charge-transporting or emissive layers in organic electronic devices.

Functionalization for Surface Chemistry and Coatings

The ability to modify the surfaces of materials to impart specific properties is crucial in many technological areas. The carboxylic acid functionality of 6-(2,4-dimethylphenyl)nicotinic acid makes it a prime candidate for surface functionalization. genome.jp This group can be used to attach the molecule to a variety of substrates, including metal oxides and polymers, through the formation of covalent bonds or strong intermolecular interactions.

Such surface modifications can be used to alter the hydrophobicity, biocompatibility, or anti-fouling properties of a material. sigmaaldrich.com For instance, the attachment of a layer of 6-(2,4-dimethylphenyl)nicotinic acid could be explored as a strategy to create specialized coatings with tailored surface energies or as a foundational layer for the subsequent attachment of other functional molecules.

Role in Analytical Chemistry

The purity and precise characterization of chemical compounds are paramount in all areas of chemical research and development. In this context, well-defined molecules can serve as essential tools in analytical chemistry.

Reference Standard for Method Development and Validation in Chemical Synthesis

A reference standard is a highly purified compound that is used as a benchmark in analytical methods to ensure the accuracy and reliability of results. sigmaaldrich.commdpi.com While nicotinic acid itself is a widely available and used analytical standard, researchgate.net there is currently no indication that 6-(2,4-dimethylphenyl)nicotinic acid is commercially available as a certified reference material.

However, as research into this compound and its derivatives progresses, the need for a well-characterized standard will become increasingly important. It would be essential for the accurate quantification of the compound in various matrices, for the validation of new analytical methods designed to detect it or its metabolites, and to serve as a starting point for the quality control of newly synthesized batches. The development of a certified reference standard for 6-(2,4-dimethylphenyl)nicotinic acid would be a critical step in facilitating more widespread and reproducible research into its potential applications.

Derivatization Agent in Complex Mixture Analysis

Derivatization is a critical technique in chemical analysis, particularly for chromatography, where an analyte is chemically modified to enhance its analytical properties. researchgate.netchromtech.com This process can increase a compound's volatility for gas chromatography (GC) or improve its detectability for high-performance liquid chromatography (HPLC). researchgate.netnih.gov The primary goals of derivatization are to improve chromatographic efficiency, enhance detector response, and increase peak symmetry. chromtech.comgcms.cz Reactions are typically categorized into silylation, acylation, and alkylation, each targeting specific functional groups. chromtech.com

While specific studies detailing the use of 6-(2,4-dimethylphenyl)nicotinic acid as a derivatization agent are not extensively documented, its chemical structure contains functional groups amenable to established derivatization protocols. The carboxylic acid group can be converted into esters or amides, and the pyridine nitrogen can act as a catalyst or a site for quaternization.

The carboxylic acid moiety is particularly useful for derivatizing alcohols, amines, and phenols. gcms.cz For instance, the compound could be activated (e.g., converted to an acyl chloride) and then reacted with target analytes in a complex mixture to form stable, easily detectable esters or amides. Conversely, the 6-(2,4-dimethylphenyl)nicotinic acid molecule itself can be derivatized to facilitate its own analysis, for example, by esterifying the carboxylic acid group to increase its volatility for GC analysis. researchgate.net

Common derivatization strategies applicable to the functional groups found in 6-(2,4-dimethylphenyl)nicotinic acid are summarized below.

| Functional Group | Derivatization Type | Reagent Class | Purpose | Typical Analytes Derivatized |

| Carboxylic Acid (-COOH) | Alkylation/Esterification | Alkyl Halides, Diazomethane | Increase volatility, reduce polarity for GC | Alcohols, Phenols, Amines |

| Carboxylic Acid (-COOH) | Silylation | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability | The compound itself for GC analysis |

| Pyridine Nitrogen | Acylation (as catalyst) | Acid Anhydrides/Halides | Facilitate reaction with nucleophiles | Alcohols, Amines |

| Pyridine Nitrogen | Alkylation/Quaternization | Alkyl Halides | Form charged derivatives for LC-MS | The compound itself for enhanced detection |

This table presents common derivatization reactions for the functional groups present in 6-(2,4-dimethylphenyl)nicotinic acid, based on established chemical principles.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. tandfonline.com Nicotinic acid and its derivatives are exemplary building blocks in crystal engineering due to their capacity for forming robust and predictable hydrogen-bonding networks. tandfonline.comnih.gov

The combination of a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic carbonyl oxygen and the pyridine nitrogen) allows nicotinic acid derivatives to form specific, recurring structural motifs known as supramolecular synthons. acs.org Research has shown that the acid-pyridine heterosynthon, an R²₂(8) graph set motif formed between the carboxylic acid of one molecule and the pyridine nitrogen of another, is a particularly stable and common interaction. tandfonline.com

The study of co-crystals, where two or more different molecules are assembled in a single crystal lattice, has provided significant insight. For example, a co-crystal of levofloxacin (B1675101) and nicotinic acid is stabilized primarily by O-H···N and C-H···O intermolecular hydrogen bonds, demonstrating the directing influence of the nicotinic acid moiety. researchgate.net In other systems, nicotinic acid-conjugated peptides have been shown to self-assemble into complex nanostructures like mesotubes, where both the nicotinic acid and other molecular components are essential for forming the final architecture. nih.gov

For 6-(2,4-dimethylphenyl)nicotinic acid, the fundamental hydrogen-bonding capabilities of the nicotinic acid core are preserved. However, the presence of the bulky 2,4-dimethylphenyl group at the 6-position of the pyridine ring introduces significant steric hindrance and electronic modifications. This substituent would likely influence the supramolecular assembly in several ways:

Steric Effects: The dimethylphenyl group may hinder the formation of certain crystal packing arrangements that are common for less substituted nicotinic acids, potentially leading to novel supramolecular architectures with larger voids or channels.

π-π Stacking: The aromatic phenyl ring introduces the possibility of additional π-π stacking interactions, which could compete with or reinforce the hydrogen-bonding networks.

Host-Guest Chemistry: The modified steric and electronic profile could make 6-(2,4-dimethylphenyl)nicotinic acid an interesting candidate for host-guest systems. The defined shape and functional groups could allow it to act as a guest within larger host molecules or to form part of a metal-organic framework (MOF) that can selectively bind smaller guest molecules. scispace.com

| Interaction Type | Description | Relevance to 6-(2,4-dimethylphenyl)nicotinic acid |

| Carboxylic Acid Dimer | Two acid groups form a cyclic hydrogen-bonded pair. | A common synthon, but may face steric hindrance from the dimethylphenyl group. |

| Acid-Pyridine Synthon | The carboxylic acid of one molecule hydrogen-bonds to the pyridine nitrogen of another. tandfonline.com | A highly probable and strong interaction directing the primary assembly. |

| π-π Stacking | Face-to-face or edge-to-face stacking of aromatic rings (pyridine and phenyl). | The dimethylphenyl group provides an additional site for these interactions, influencing crystal packing. |

| Host-Guest Inclusion | The molecule fits into the cavity of a larger host molecule or framework. scispace.com | The specific size and shape make it a candidate for selective binding studies. |

This table summarizes key non-covalent interactions that guide the supramolecular assembly of nicotinic acid derivatives and their potential manifestation in 6-(2,4-dimethylphenyl)nicotinic acid.

Design of Smart Materials Incorporating Nicotinic Acid Derivatives

Smart materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. rsc.orgyoutube.com The incorporation of specific functional monomers into polymers is a common strategy for creating these materials. Nicotinic acid derivatives are attractive candidates for this purpose, primarily due to the pH-sensitive nature of their carboxylic acid and pyridine functional groups. nih.govnih.gov

The carboxylic acid group has a specific pKa value, and its state of protonation is dependent on the ambient pH. This change from the neutral (-COOH) to the anionic (-COO⁻) form can trigger conformational changes in a polymer backbone, leading to swelling, shrinking, or the release of an encapsulated payload. nih.gov This principle is the basis for many pH-responsive drug delivery systems designed to release their contents in the slightly acidic environments of tumors or specific intracellular compartments. nih.gov

A notable example is a novel preactivated thiomer created from a co-polymer of 2-((2-amino-2-carboxyethyl)disulfanyl)nicotinic acid (Cys–MNA) and xanthan, which demonstrated superior mucoadhesive properties, highlighting the utility of nicotinic acid derivatives in functional biomaterials. nih.gov

By incorporating 6-(2,4-dimethylphenyl)nicotinic acid as a monomer into a polymer chain (e.g., through copolymerization of a vinyl-substituted version), it is conceivable to create novel smart materials. The properties of such materials would be influenced by:

pH-Responsiveness: The carboxylic acid would confer pH sensitivity, allowing the material to respond to changes in acidity.

Hydrophobicity: The bulky and nonpolar 2,4-dimethylphenyl group would significantly increase the hydrophobicity of the polymer, which could be used to tune its solubility, self-assembly into micelles, or its interaction with hydrophobic drugs.

Mechanical Properties: The rigid aromatic groups could enhance the thermal stability and mechanical strength of the resulting polymer.

Potential applications for such smart materials include controlled drug delivery, chemical sensors, and adaptive coatings.

Perspectives on Sustainable Development and Environmental Impact in Future Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in The production of specialty chemicals like 6-(2,4-dimethylphenyl)nicotinic acid provides a clear opportunity to apply these principles.

Historically, the industrial synthesis of nicotinic acid has relied on the oxidation of alkylpyridines using harsh reagents like nitric acid at high temperatures and pressures. nih.govresearchgate.net These processes often generate significant waste, including corrosive acids and greenhouse gases like nitrous oxide, and exhibit low atom economy. nih.govfrontiersin.org

Future research into the synthesis of 6-(2,4-dimethylphenyl)nicotinic acid and other derivatives should prioritize the development of sustainable methodologies. Several green approaches have already proven effective for the synthesis of other pyridine derivatives:

Biocatalysis: The use of enzymes, such as nitrilases, can convert precursors like 3-cyanopyridine (B1664610) into nicotinic acid under mild, aqueous conditions with high specificity and yield, avoiding harsh chemicals and high energy consumption. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and increase yields in the synthesis of pyridine derivatives, often with lower energy input compared to conventional heating. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product are inherently more efficient, reducing the number of purification steps and minimizing solvent waste. acs.orgresearchgate.net

Green Solvents and Catalysts: Replacing hazardous organic solvents with water or ionic liquids and using recyclable catalysts can significantly lower the environmental footprint of a chemical process. rasayanjournal.co.inbiosynce.com

| Synthesis Method | Traditional Approach | Green Chemistry Alternative | Key Advantages of Green Approach |

| Oxidation | Oxidation of alkylpyridines with HNO₃. nih.gov | Catalytic oxidation using air or H₂O₂. | Avoids toxic oxidizing agents and by-products. |

| Hydrolysis | Acid/base hydrolysis of cyanopyridines. | Enzymatic hydrolysis with nitrilases. frontiersin.org | Mild conditions, high selectivity, biodegradable catalyst. |

| Ring Formation | Condensation reactions requiring harsh conditions. | One-pot multicomponent reactions. acs.org | High atom economy, reduced waste, shorter synthesis time. |

| Energy Input | Conventional reflux heating for extended periods. | Microwave-assisted synthesis. nih.gov | Rapid heating, shorter reaction times, improved yields. |

This table compares traditional and green synthesis strategies for nicotinic acid and its derivatives.

By embracing these sustainable practices, the future production of 6-(2,4-dimethylphenyl)nicotinic acid can be aligned with the goals of environmental stewardship, ensuring that its development and application are both scientifically advanced and ecologically responsible.

Q & A

Q. What are the established synthetic routes for 6-(2,4-dimethylphenyl)nicotinic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling aromatic phenols with nicotinic acid derivatives. A common route reacts 2,4-dimethylphenol with a nicotinaldehyde precursor under acidic or catalytic conditions. For example, analogous compounds like 6-(4-methylphenoxy)nicotinaldehyde are synthesized via nucleophilic substitution between 4-methylphenol and nicotinaldehyde, followed by oxidation to the carboxylic acid . Key intermediates include halogenated nicotinic acids (e.g., 6-chloronicotinic acid) and activated arylphenols. Reaction optimization may involve temperature control (80–120°C) and catalysts like HATU or TEA to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing 6-(2,4-dimethylphenyl)nicotinic acid, and what spectral features confirm its structure?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms aromatic substitution patterns (e.g., doublets for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch) confirm the carboxylic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H] at m/z 213.23 for CHNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 6-(2,4-dimethylphenyl)nicotinic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to identify reactive sites. For example:

- Electrophilicity : Methyl and phenyl substituents increase electron density on the pyridine ring, directing nucleophilic attacks to the para-position of the nicotinic acid moiety.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, reducing activation energy.

Comparative studies with analogs (e.g., trifluoromethyl derivatives) validate computational predictions against experimental kinetics .

Q. What strategies resolve contradictions in reported biological activities of 6-(2,4-dimethylphenyl)nicotinic acid derivatives across studies?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. To address this:

- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., COX-2 inhibitors for anti-inflammatory studies).

- Purity Analysis : HPLC-MS (>98% purity) ensures compound integrity.

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 6-(imidazol-1-yl)nicotinic acid) to isolate substituent effects. For example, methyl groups enhance lipophilicity but may reduce solubility, impacting bioavailability .

Q. How do substituents on the phenyl ring influence the photostability and material applications of 6-(2,4-dimethylphenyl)nicotinic acid?

- Methodological Answer : Substituents like methyl groups enhance UV absorption and thermal stability. For example:

Q. What reaction mechanisms explain the regioselectivity of 6-(2,4-dimethylphenyl)nicotinic acid in cross-coupling reactions?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors:

- Buchwald-Hartwig Amination : Methyl groups sterically hinder coupling at the ortho-position, favoring para-substitution.

- Suzuki-Miyaura : Electron-rich aryl boronic acids couple preferentially at the electron-deficient pyridine carbon.

Mechanistic studies use isotopic labeling (<sup>13</sup>C NMR) and kinetic isotope effects (KIE) to track bond formation .

Data Contradiction Analysis

Q. Why do solubility values for 6-(2,4-dimethylphenyl)nicotinic acid vary significantly in literature?

- Methodological Answer : Discrepancies arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility.

- Solvent Systems : Aqueous buffers (pH 7.4) vs. organic solvents (DMSO) yield divergent results.

Standardized protocols (e.g., shake-flask method at 25°C) and PXRD analysis of solid phases mitigate variability .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties of 6-(2,4-Dimethylphenyl)nicotinic Acid vs. Analogs

Table 2 : Synthetic Routes and Yields for Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.